molecular formula C24H25N5O2 B2925546 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1796969-68-0

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No. B2925546
CAS RN: 1796969-68-0
M. Wt: 415.497
InChI Key: YFEXXDKSOOTAHB-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide is a synthetic compound that is commonly referred to as CYM5442. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Topical Drug Delivery

A study by Rautio et al. (2000) explores the synthesis and evaluation of novel prodrugs of naproxen, aiming for improved topical drug delivery. These compounds were designed to enhance skin permeation and solubility, key factors in the effectiveness of topical applications. This research indicates a broader interest in developing compounds that improve drug delivery mechanisms, potentially including those similar to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide" for specific therapeutic applications (Rautio et al., 2000).

Receptor Binding and Activity

Berardi et al. (2005) investigated the binding affinities and selectivities of various methylpiperidines, focusing on sigma receptors. The study's findings on potent sigma(1) ligands with high selectivity profiles suggest potential applications in tumor research and therapy. This research underscores the importance of chemical modifications in enhancing receptor binding and selectivity, potentially applicable to the development of "this compound" for targeted therapeutic interventions (Berardi et al., 2005).

Antitumor Activities

Ahmed et al. (2009) explored the synthesis of pyridine and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating potent anti-tumor cytotoxic activity against various human cancer cell lines. This suggests that compounds with complex structures, possibly including "this compound," could be developed and studied for their potential antitumor effects (Ahmed et al., 2009).

In Vitro Binding Studies

Carato et al. (2007) conducted in vitro binding studies on substituted piperidine naphthamides, investigating their affinity for D2L, D4.2, and 5-HT2A receptors. This research highlights the significance of chemical substitutions on the benzyl moiety in modulating receptor affinity, suggesting avenues for the design and synthesis of compounds, including "this compound," to target specific receptors for therapeutic purposes (Carato et al., 2007).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-2-31-21-8-7-18-5-3-4-6-19(18)22(21)24(30)28-16-17-9-13-29(14-10-17)23-20(15-25)26-11-12-27-23/h3-8,11-12,17H,2,9-10,13-14,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEXXDKSOOTAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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